![molecular formula C24H19N3 B2425505 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-63-4](/img/structure/B2425505.png)
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins or enzymes in the parasites, disrupting their normal functions .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of the leishmania parasite, characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to disruption of the parasite’s normal functions.
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of parasites such as leishmania and plasmodium
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity, being more active than standard drugs .
Advantages and Limitations for Lab Experiments
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments, including its selective cytotoxicity to cancer cells, its ability to induce apoptosis and cell cycle arrest, and its potential for the treatment of inflammatory and viral diseases. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One potential direction is to investigate its potential for combination therapy with other anti-cancer drugs, which may enhance its anti-tumor activity. Another direction is to explore its potential for the treatment of inflammatory and viral diseases, which may expand its therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods for improved yield and purity.
Synthesis Methods
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized using a multi-step process involving the reaction of 4-methylbenzaldehyde with malononitrile, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-methylphenylhydrazine. The final product is obtained through a purification process using column chromatography. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been found to exhibit promising anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of inflammatory and viral diseases.
Safety and Hazards
properties
IUPAC Name |
1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEXPERAQPIONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


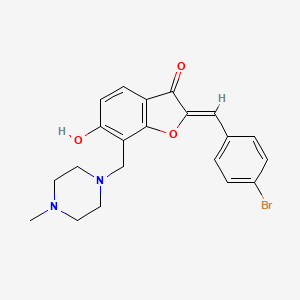
![[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol](/img/structure/B2425427.png)
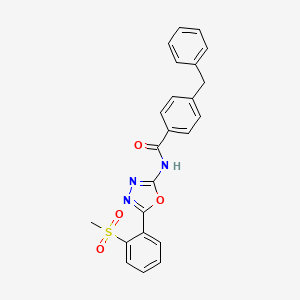

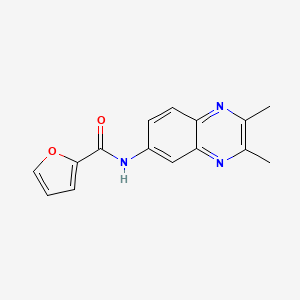
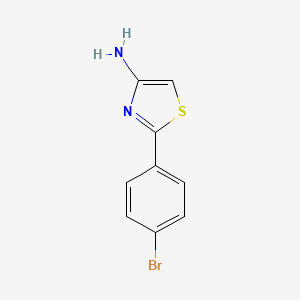
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)
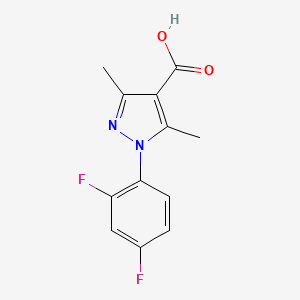

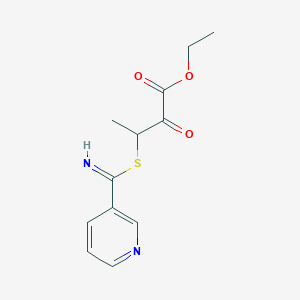
![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
